molecular formula C19H17ClN4O2S B2856364 N-(3-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898605-91-9

N-(3-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2856364
CAS No.: 898605-91-9
M. Wt: 400.88
InChI Key: YRYDMTGFFYICAE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a 4-methylbenzyl group at position 6 and a thioacetamide moiety at position 2. The acetamide chain is further modified with a 3-chlorophenyl group, which introduces steric and electronic effects critical to its biological and physicochemical properties. This compound’s structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications such as anticancer or antimicrobial agents .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-5-7-13(8-6-12)9-16-18(26)22-19(24-23-16)27-11-17(25)21-15-4-2-3-14(20)10-15/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYDMTGFFYICAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS Number: 898605-91-9) is a synthetic compound that belongs to the class of thioacetamides and triazine derivatives. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O2SC_{19}H_{17}ClN_{4}O_{2}S, with a molecular weight of 400.9 g/mol. The structure includes a chlorophenyl group and a triazine moiety linked via a thioether bond, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that triazine derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties with MIC values ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans and other fungal species . The introduction of halogen substituents has been found to enhance the antifungal activity of these compounds.

Anticancer Potential

The anticancer activity of this compound is under investigation. Preliminary studies suggest that triazine derivatives can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Compounds within this class have been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines .
  • Induction of Apoptosis : Mechanistic studies indicate that these compounds may activate caspase pathways leading to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of triazine derivatives similar to this compound:

StudyFocusFindings
Swamy et al. (2006)AntibacterialReported significant antibacterial activity against Bacillus subtilis and Escherichia coli with MIC values comparable to standard antibiotics .
Asati et al. (2018)AntifungalFound potent antifungal activity against Candida spp., with structural modifications enhancing efficacy .
ResearchGate Study (2017)AnticancerHighlighted the potential for inducing apoptosis in cancer cell lines through caspase activation pathways .

Scientific Research Applications

N-(3-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific research fields. This article delves into its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C19H17ClN4O2S
  • Molecular Weight : 400.9 g/mol
  • CAS Number : 898605-91-9

Structure

The compound consists of a chlorophenyl group attached to a thioacetamide moiety, which is further linked to a triazinone derivative. This unique structure suggests various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazine compounds have been shown to possess moderate to significant antibacterial and antifungal activities. A study highlighted that compounds with greater lipophilicity demonstrated higher antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Triazine derivatives have been explored for their anticancer properties. In vitro studies suggest that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, research has shown that certain triazine-based compounds can effectively target cancer cell lines by disrupting metabolic pathways critical for tumor growth .

Cholinesterase Inhibition

Compounds with similar structural features have been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The presence of thioacetamide groups can enhance the inhibitory activity against these enzymes, making them potential candidates for further development .

Anti-inflammatory Effects

Some studies have reported that triazine derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This suggests a potential application in treating inflammatory conditions or diseases characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTriazine derivativesModerate to significant activity against bacteria
AnticancerTriazine-based compoundsInhibition of cancer cell proliferation
Cholinesterase InhibitorSimilar thioacetamide compoundsEffective inhibition of cholinesterase enzymes
Anti-inflammatoryTriazine derivativesModulation of inflammatory responses

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazine derivatives demonstrated that modifications in the side chains significantly influenced their antibacterial activity. The results indicated that introducing hydrophobic groups increased the compounds' effectiveness against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro testing of this compound showed promising results in inhibiting the growth of specific cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Chemical Reactions Analysis

Step 1: Formation of the Triazinone Core

The 1,2,4-triazin-5-one scaffold is constructed through cyclocondensation reactions. Precursors such as hydrazine derivatives react with carbonyl-containing intermediates under controlled pH and temperature.

Step 3: Functionalization of Aromatic Moieties

The 4-methylbenzyl and 3-chlorophenyl groups are introduced through alkylation or Friedel-Crafts-type reactions. Solvents like DMF or THF are commonly used to enhance reaction efficiency .

Key Reaction Conditions:

ParameterOptimal RangePurpose
Temperature60–80°CFacilitates cyclization
SolventDMF/THFEnhances solubility
CatalystK₂CO₃ or Et₃NPromotes deprotonation

Triazinone Ring

  • Hydrolysis : The carbonyl group at position 5 undergoes hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.

  • Electrophilic Substitution : The electron-deficient triazinone ring participates in reactions at position 3 or 6 with electrophiles (e.g., nitration or halogenation).

Thioacetamide Linker

  • Oxidation : The sulfur atom oxidizes to sulfoxide or sulfone derivatives in the presence of H₂O₂ or m-CPBA.

  • Nucleophilic Attack : The acetamide group reacts with amines or alcohols under basic conditions to form urea or ester derivatives .

Aromatic Substituents

  • Chlorophenyl Group : Participates in Ullmann coupling or SNAr reactions due to the electron-withdrawing chlorine.

  • 4-Methylbenzyl Group : Undergoes side-chain oxidation to form benzoic acid derivatives.

Nucleophilic Substitution at the Thioacetamide Group

The sulfur atom acts as a nucleophilic center, displacing leaving groups (e.g., chloride) in SN₂ reactions:
R SH Cl CH CO NHR R S CH CO NHR +HCl\text{R SH Cl CH CO NHR }\rightarrow \text{R S CH CO NHR }+\text{HCl}

Triazinone Ring Opening

Under strong acidic conditions, the triazinone ring hydrolyzes to form a diamide intermediate:
C3HN3O+H2ONH2 CO NH CO NH2\text{C}_3\text{HN}_3\text{O}+\text{H}_2\text{O}\rightarrow \text{NH}_2\text{ CO NH CO NH}_2

Biological Relevance

While not directly a chemical reaction, the compound’s bioactivity involves interactions with microbial enzymes. The thioacetamide group may act as a Michael acceptor, forming covalent bonds with cysteine residues in target proteins .

Stability Under Various Conditions

ConditionStabilityObserved Degradation Pathway
Acidic (pH < 3)LowHydrolysis of triazinone ring
Alkaline (pH > 10)ModerateThioacetamide oxidation
UV LightUnstablePhotooxidation of sulfur

Comparison with Similar Compounds

Computational and Structural Insights

  • Crystallography Tools : The target compound’s structure was likely validated using SHELX and Mercury , which enable precise determination of dihedral angles and hydrogen-bonding patterns (e.g., R₂²(8) motifs as in ) .
  • SAR Trends :
    • Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance bioactivity by modulating electron density and binding.
    • Bulky substituents (e.g., 4-methylbenzyl) may improve target selectivity but reduce solubility.

Q & A

Basic: How can I optimize the synthesis conditions for this compound to achieve high yield and purity?

Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:

  • Step 1: Formation of the triazine core via cyclocondensation of thiosemicarbazide derivatives with ketones or aldehydes. Use ethanol as a solvent under reflux (70–80°C) for 6–8 hours .
  • Step 2: Thioacetamide coupling via nucleophilic substitution. Optimize pH (8–9) using triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions .
  • Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
    Critical Factors: Reaction time, solvent polarity, and temperature gradients. Use Design of Experiments (DoE) to identify interactions between variables .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign peaks for the chlorophenyl (δ 7.2–7.5 ppm), methylbenzyl (δ 2.4 ppm for CH₃), and triazine (δ 8.1–8.3 ppm) groups .
    • HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., [M+H]+ at m/z 445.08) with <2 ppm error .
  • Purity Assessment:
    • HPLC-UV/ELSD: Use a reverse-phase C18 column (90% acetonitrile/water) to detect impurities <0.5% .

Basic: How should I design initial biological activity screening assays for this compound?

Methodological Answer:

  • In Vitro Enzyme Inhibition:
    • Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (1 nM–100 µM range) .
    • Include positive controls (e.g., staurosporine for kinases) and triplicate replicates .
  • Antimicrobial Screening:
    • Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli using broth microdilution .

Advanced: How can I perform structure-activity relationship (SAR) studies on analogs of this compound?

Methodological Answer:

  • Key Modifications:
    • Vary substituents on the triazine (e.g., replace methylbenzyl with fluorobenzyl) and chlorophenyl (e.g., nitro or methoxy groups) .
  • Methodology:
    • Synthesize analogs using parallel synthesis techniques (e.g., microwave-assisted reactions).
    • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .
    • Validate with in vitro assays and correlate computed ΔG values with experimental IC₅₀ .

Advanced: How do I resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Potential Causes:
    • Variability in compound purity (e.g., residual solvents affecting assay results).
    • Differences in assay conditions (e.g., serum concentration in cell-based assays) .
  • Resolution Steps:
    • Re-test the compound under standardized protocols (e.g., ATCC cell lines, uniform DMSO concentration).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms .

Advanced: What methods can elucidate the compound’s interactions with biological targets at the molecular level?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized targets .
    • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
  • Structural Biology:
    • Co-crystallize the compound with its target protein (e.g., cytochrome P450) and solve the structure via X-ray diffraction (2.0–2.5 Å resolution) .

Advanced: How can I assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Experimental Design:
    • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS .
    • Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t₁/₂) and intrinsic clearance .
  • Analytical Tools:
    • LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetamide or oxidized triazine) .

Advanced: What strategies are effective for studying the compound’s in vivo metabolism and toxicity?

Methodological Answer:

  • Metabolite Profiling:
    • Administer the compound to rodents (IV/PO) and collect plasma/bile. Use UPLC-QTOF-MS to detect phase I/II metabolites .
  • Toxicity Screening:
    • Zebrafish Model: Assess developmental toxicity (LC₅₀) and organ-specific effects .
    • In Silico Tools: Predict hepatotoxicity (e.g., Derek Nexus) and cardiotoxicity (hERG inhibition assays) .

Advanced: How can I scale up synthesis without compromising purity?

Methodological Answer:

  • Process Optimization:
    • Replace batch reactions with continuous flow synthesis for thioacetamide coupling (improves heat/mass transfer) .
    • Use automated crystallization (e.g., anti-solvent addition) to control particle size and polymorph formation .
  • Quality Control:
    • Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress .

Advanced: What approaches are recommended for investigating the compound’s polymorphism?

Methodological Answer:

  • Screening Methods:
    • Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile, toluene) and analyze via PXRD to detect polymorphs .
  • Thermal Analysis:
    • Use DSC (Differential Scanning Calorimetry) to identify melting points and enthalpy changes. Cross-reference with hot-stage microscopy .

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